molecular formula C11H15F3O2SSi B6313125 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole CAS No. 2088941-88-0

5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole

Cat. No.: B6313125
CAS No.: 2088941-88-0
M. Wt: 296.38 g/mol
InChI Key: ZYMUZTANOLEJFJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole is an organic compound that features both trifluoromethylthio and trimethylsilyloxy functional groups attached to an anisole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole typically involves the introduction of trifluoromethylthio and trimethylsilyloxy groups onto an anisole derivative. One common method involves the use of trifluoromethylthiolation reagents and silylation agents under controlled conditions. For example, the trifluoromethylthiolation can be achieved using reagents such as trifluoromethylthiolating agents in the presence of a base, while the silylation can be performed using trimethylsilyl chloride in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can enhance the lipophilicity and electron-withdrawing properties of the compound, while the trimethylsilyloxy group can influence its reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylthio)aniline
  • 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide
  • Trifluoromethyl ketones

Uniqueness

5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole is unique due to the presence of both trifluoromethylthio and trimethylsilyloxy groups on an anisole core. This combination of functional groups imparts distinct chemical properties, such as enhanced lipophilicity, electron-withdrawing effects, and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

[2-methoxy-4-(trifluoromethylsulfanyl)phenoxy]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O2SSi/c1-15-10-7-8(17-11(12,13)14)5-6-9(10)16-18(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMUZTANOLEJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC(F)(F)F)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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